(S)-1-(4-Chloro-3-methylphenyl)ethanamine, also known as (S)-4-chloro-3-methylphenethylamine, is a chiral amine compound that has garnered interest in both organic synthesis and medicinal chemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions. The presence of the chloro and methyl substituents on the aromatic ring contributes to its unique properties.
This compound can be synthesized through various methods, primarily involving the reduction of ketones or imines derived from 4-chloro-3-methylbenzaldehyde. The synthesis often utilizes techniques such as reductive amination or enzymatic methods to achieve the desired stereochemistry.
(S)-1-(4-Chloro-3-methylphenyl)ethanamine is classified as an organic compound, specifically a secondary amine. It falls under the category of phenethylamines, which are known for their psychoactive properties and potential therapeutic applications.
The synthesis of (S)-1-(4-Chloro-3-methylphenyl)ethanamine typically involves the following methods:
The choice of method often depends on the desired yield and purity of the final product. Reductive amination is favored for its straightforward procedure, while enzymatic methods are preferred for their selectivity and efficiency in producing chiral compounds.
The molecular formula of (S)-1-(4-Chloro-3-methylphenyl)ethanamine is , with a molecular weight of approximately 169.63 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, NMR spectra can reveal chemical shifts corresponding to different hydrogen environments in the molecule .
(S)-1-(4-Chloro-3-methylphenyl)ethanamine can participate in various chemical reactions typical of amines, including:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom and the steric hindrance introduced by the methyl group. These factors can affect reaction rates and product distributions.
The mechanism of action for (S)-1-(4-Chloro-3-methylphenyl)ethanamine primarily relates to its interaction with neurotransmitter systems in the central nervous system. As a phenethylamine derivative, it may act as a monoamine releasing agent or inhibit reuptake mechanisms for neurotransmitters such as dopamine and norepinephrine.
(S)-1-(4-Chloro-3-methylphenyl)ethanamine has several applications:
The synthesis of enantiomerically pure (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (C₉H₁₃Cl₂N, MW: 206.11 g/mol) primarily leverages asymmetric reduction of the prochiral ketone precursor, 4-chloro-3-methylacetophenone. Two principal methodologies dominate industrial and laboratory settings: [2] [8]
Catalytic Hydrogenation employs transition metal catalysts coordinated with chiral ligands to achieve exceptional stereocontrol. Ru(II)-BINAP systems facilitate hydrogenation at 25-50°C and 1-5 atm H₂ pressure in ethanol or tetrahydrofuran solvents, delivering the (S)-amine hydrochloride with >95% enantiomeric excess (ee) at 0.1-1 mol% catalyst loading. This method achieves yields exceeding 85% but requires meticulous catalyst recycling to mitigate costs associated with precious metals. [2]
Biocatalytic Reduction offers an eco-friendly alternative using ketoreductases (e.g., KRED-101) or engineered yeast strains. Enzymatic routes operate under ambient conditions (pH 7.0-7.5, 30°C) with glucose or formate-driven cofactor regeneration (NAD(P)H). This approach achieves near-perfect stereoselectivity (>99% ee) and avoids heavy metal contaminants, though substrate loading limitations (typically <100 g/L) necessitate process intensification for industrial scalability. [2] [5]
Table 1: Comparative Analysis of (S)-Enantiomer Synthesis Methods
Method | Catalyst/Enzyme | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Catalytic Hydrogenation | Ru-(S)-BINAP | 40°C, 3 atm H₂, EtOH | >95 | 85–90 | High turnover number |
Biocatalytic Reduction | KRED-101 | 30°C, pH 7.2, NADP⁺/glucose | >99 | 78–82 | Superior enantioselectivity |
Enzymatic Dynamic Resolution | Lipase PS-IM | 35°C, iPrOAc, vinyl acetate | 99 | 88 | Racemization of unwanted enantiomer |
Direct catalytic amination circumvents multi-step protection/deprotection sequences, enhancing atom economy. Key innovations include: [3] [5] [7]
Transaminase-Mediated Amination enables single-step conversion of ketones to chiral amines using pyridoxal-5′-phosphate (PLP)-dependent enzymes. Engineering transaminases for enhanced activity toward 4-chloro-3-methylacetophenone has yielded biocatalysts with activity >200 U/mg and >99% ee, though substrate inhibition remains a challenge at concentrations >50 mM. Isopropylamine serves as an efficient amine donor, driving equilibrium toward product formation.
Carbonyl Reductase-Based Systems exploit NADPH-dependent enzymes (e.g., YlCR2 from Yarrowia lipolytica) for asymmetric reductive amination. This bifunctional catalyst reduces imine intermediates while regenerating NADPH via co-oxidation of sorbitol or mannitol. Using 3000 mM ethyl 4-chloro-3-oxobutanoate, this system achieves 90% yield of (S)-CHBE (99% ee), demonstrating viability for gram-scale synthesis of β-amino alcohol precursors. [5]
Protecting groups enable selective modification of the amine functionality during multi-step syntheses. Benzyl (Bn) and carbamate groups exhibit optimal performance for (S)-1-(4-Chloro-3-methylphenyl)ethanamine derivatives: [4] [6]
Benzyl Protection (introduced via Pd-catalyzed N-alkylation with benzyl alcohol) stabilizes the amine against electrophiles and oxidants. The resulting N-benzyl derivative withstands Grignard reactions (0°C to 25°C), SNAr displacements (CuI/DMF, 80°C), and mild oxidations (MnO₂/CH₂Cl₂), crucial for appending auxiliary pharmacophores.
Deprotection Strategies require stringent optimization to prevent racemization. Catalytic hydrogenolysis (Pd/C, H₂, EtOH) quantitatively cleaves the benzyl group but risks halogen reduction. Alternatively, Pd-C/1,1,2-trichloroethane systems achieve >95% deprotection yield without epimerization. Acid-labile groups (e.g., Boc) are cleaved with HCl/dioxane while preserving the chiral integrity. [4]
Table 2: Protection Group Stability Under Representative Conditions
Protecting Group | Acid Stability | Base Stability | Reduction Stability | Preferred Deprotection |
---|---|---|---|---|
Benzyl (Bn) | Stable (pH > 2) | Stable (pH < 12) | Unstable | H₂/Pd-C or Pd-C/trichloroethane |
tert-Butoxycarbonyl (Boc) | Unstable | Stable | Stable | 4M HCl in dioxane |
Carbobenzoxy (Cbz) | Stable | Moderate | Unstable | H₂/Pd-C |
Translating laboratory synthesis to industrial manufacturing introduces critical challenges: [2] [5]
Enantiopurity Maintenance during workup and crystallization necessitates stringent control. Residual (R)-enantiomer >0.5% can compromise pharmaceutical efficacy. Crystallization of the hydrochloride salt from ethanol/MTBE mixtures enhances diastereomeric purity to >99.5% ee by exploiting differential solubility. Continuous chromatography (SMB technology) offers an alternative purification route, albeit with higher operational costs.
Solvent Selection and Waste Streams impact process sustainability. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental toxicity while maintaining yield (>87%). Additionally, enzyme-coupled cofactor regeneration systems minimize NADPH consumption to <0.5 mol% per mole substrate, significantly reducing cofactor costs in biocatalytic routes.
Continuous Flow Hydrogenation addresses gas-liquid mass transfer limitations in batch reactors. Microfluidic systems with immobilized Rh/(S,S)-Et-DuPhos catalysts achieve full conversion in <10 minutes residence time (20 bar H₂, 50°C), enhancing productivity 5-fold compared to batch systems. Similar flow setups enable in-line HCl salt formation, directly yielding pharma-grade crystalline product.
Table 3: Scalability Parameters for Industrial Production
Process Parameter | Batch System | Continuous Flow System | Improvement Factor |
---|---|---|---|
Space-Time Yield (g·L⁻¹·h⁻¹) | 25–40 | 120–180 | 4.8× |
Catalyst Loading (mol%) | 0.5–1.0 | 0.1–0.3 | 70% reduction |
Crystallization Purity (% ee) | 98.5 | 99.8 | Enhanced chiral purity |
Solvent Consumption (L/kg) | 30–50 | 10–15 | 60% reduction |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3